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molecular formula C9H10BrNO B1288954 5-Bromo-2-(cyclopropylmethoxy)pyridine CAS No. 494772-02-0

5-Bromo-2-(cyclopropylmethoxy)pyridine

Cat. No. B1288954
M. Wt: 228.09 g/mol
InChI Key: FXLHFKZNQOIRGG-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

To a mixture of 2-cyclopropyl-methanol (6.15 g) and DMF (12 mL) was added NaH (60% in mineral oil, 1.5 g) at 0° C. After stirring for 4 hours at r.t. the mixture was diluted with DMF (5 mL) and 5-bromo-2-fluoro-pyridine (6.00 g) was slowly added keeping the reaction temperature below 30° C. After 30 minutes at r.t. the mixture was heated to 130° C. for 1 hour by microwave irradiation. After cooling to r.t. the mixture was diluted with EA and washed with water (3 times). The organic phase was dried (Na2SO4) and concentrated. The residue was purified by SGC to provide the subtitle compound. MS ESI+: m/z=228 [M+H]+.
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:3][CH:2]1[CH2:4][OH:5].[H-].[Na+].[Br:8][C:9]1[CH:10]=[CH:11][C:12](F)=[N:13][CH:14]=1>CN(C=O)C.CC(=O)OCC>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([O:5][CH2:4][CH:2]2[CH2:3][CH2:1]2)=[N:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
C1C(C1)CO
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 hours at r.t. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes at r.t. the mixture was heated to 130° C. for 1 hour by microwave irradiation
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t. the mixture
WASH
Type
WASH
Details
washed with water (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by SGC

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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